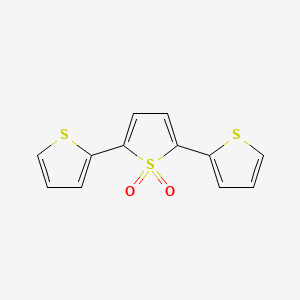

2,5-dithiophen-2-ylthiophene 1,1-dioxide

Description

Conjugated systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across the molecule. This delocalization is the source of their notable semiconducting and optical behaviors. The compound 2,5-dithiophen-2-ylthiophene (B107007) 1,1-dioxide is a model structure within this field, representing a class of oligomers where electronic properties are intentionally modified. The introduction of the sulfone group (SO₂) into the thiophene-based backbone fundamentally alters the electron distribution, making it a subject of significant interest for creating materials with tailored functionalities.

Thiophene (B33073) and its derivatives are among the most important heterocyclic compounds in materials science. Their five-membered aromatic ring structure provides a stable, electron-rich building block that can be readily polymerized or incorporated into larger molecular architectures. Thiophene-based materials have become highly interdisciplinary, with research spanning from electronic and optoelectronic devices to the selective detection of biopolymers. researchgate.net

The versatility of thiophene chemistry allows for the synthesis of a wide array of materials with tunable properties. These materials are integral components in:

Organic Field-Effect Transistors (OFETs): Polythiophenes and oligothiophenes are widely used as the active semiconductor layer due to their good charge carrier mobility.

Organic Solar Cells (OSCs): Their ability to absorb light and transport charge makes them excellent donor materials in bulk heterojunction solar cells. chemspider.com

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives can be designed to emit light across the visible spectrum, serving as efficient emissive layers.

Sensors: The electronic properties of thiophene-based polymers can change in response to external stimuli, making them suitable for chemical and biological sensors.

The well-defined structures of oligothiophenes, in particular, allow for systematic studies of structure-property relationships, which is crucial for the rational design of new materials with enhanced performance. chemspider.com

The incorporation of a sulfone (SO₂) moiety into a conjugated backbone is a key strategy for modulating the electronic structure of organic materials. The sulfone group is strongly electron-withdrawing, which has several profound effects on the properties of the conjugated system.

When a sulfone group is introduced into an oligothiophene like 2,5-dithiophen-2-ylthiophene 1,1-dioxide, it creates an electron-deficient (acceptor) unit within the molecule. This can be combined with electron-rich (donor) units to form a donor-acceptor (D-A) architecture. This internal D-A structure facilitates intramolecular charge transfer, which is a critical process for many optoelectronic applications.

The primary effects of the sulfone moiety include:

Lowering of Frontier Molecular Orbital (FMO) Energy Levels: The sulfone group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov While the Highest Occupied Molecular Orbital (HOMO) is also lowered, the effect on the LUMO is more pronounced. nih.gov This increased electron affinity makes the material a better electron acceptor (n-type semiconductor). nih.gov

Increased Stability: The oxidation of the sulfur atom to a sulfone can increase the chemical and thermal stability of the molecule compared to its unoxidized thiophene precursor.

The table below illustrates the typical effect of sulfone incorporation on the electronic properties of a conjugated oligomer.

| Property | Parent Oligothiophene | Sulfone-Containing Oligothiophene |

| Electronic Character | Electron-rich (Donor) | Electron-poor (Acceptor) |

| HOMO Energy Level | Higher | Lower |

| LUMO Energy Level | Higher | Significantly Lower |

| HOMO-LUMO Gap | Larger | Smaller |

This is an interactive table based on generalized data from multiple sources. nih.govwikipedia.orgrsc.org

Current research on thiophene 1,1-dioxide derivatives is focused on leveraging their unique electronic properties to develop new high-performance materials. The ability to fine-tune the optoelectronic characteristics of these compounds makes them attractive candidates for a variety of advanced applications.

Key research trajectories include:

Development of n-type Organic Semiconductors: There is a significant effort to synthesize stable and efficient n-type (electron-transporting) materials to complement the widely available p-type (hole-transporting) materials for organic electronics. Thiophene 1,1-dioxides are promising building blocks for these n-type semiconductors due to their low-lying LUMO levels. nih.gov

Low Band Gap Polymers for Photovoltaics: Researchers are designing and synthesizing novel polymers incorporating thiophene 1,1-dioxide units to create materials with narrow band gaps for more efficient organic solar cells. nih.gov

Bioimaging and Sensing: The oxidation of the central thiophene ring can significantly shift the fluorescence emission to longer wavelengths (a red shift). This property is being exploited to create new fluorescent dyes for biological applications, such as cellular membrane staining.

Synthesis and Functionalization: A continuous area of research involves developing new synthetic methods to create complex thiophene 1,1-dioxide derivatives and to functionalize them with various side groups to control their solubility, solid-state packing, and electronic properties.

The table below presents optical properties for a dithienothiophene S,S-dioxide derivative, showcasing the kind of data researchers are investigating.

| Compound | Max. Absorption (λabs) | Max. Emission (λem) |

| Dithienothiophene Derivative | 472 nm | 545 nm |

| Dithienothiophene S,S-Dioxide Derivative | 464 nm | 518 nm |

Data adapted from a study on dithieno[3,2-b:2′,3′-d]thiophene 4,4-dioxide derivatives for cellular imaging.

Structure

3D Structure

Properties

CAS No. |

211737-44-9 |

|---|---|

Molecular Formula |

C12H8O2S3 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2,5-dithiophen-2-ylthiophene 1,1-dioxide |

InChI |

InChI=1S/C12H8O2S3/c13-17(14)11(9-3-1-7-15-9)5-6-12(17)10-4-2-8-16-10/h1-8H |

InChI Key |

RYDHSGKWZKJTKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2(=O)=O)C3=CC=CS3 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 2,5 Dithiophen 2 Ylthiophene 1,1 Dioxide

Supramolecular Assembly and Intermolecular Interactions

Hydrogen Bonding Networks

Detailed research findings and data tables concerning the hydrogen bonding networks of 2,5-dithiophen-2-ylthiophene (B107007) 1,1-dioxide are not available in the reviewed scientific literature.

π-π Stacking Interactions in Molecular Assemblies

Specific details and data tables regarding the π-π stacking interactions in the molecular assemblies of 2,5-dithiophen-2-ylthiophene 1,1-dioxide have not been reported in the accessible literature.

Electronic Structure and Frontier Molecular Orbital Fmo Analysis

Quantum Chemical Calculation of Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular and electronic structure of conjugated organic molecules. For thiophene-based oligomers, these calculations are crucial for understanding their optoelectronic properties. The oxidation of the central sulfur atom in the terthiophene structure to a sulfone fundamentally changes the nature of the molecule. While thiophenes are electron-rich aromatic compounds, thiophene (B33073) 1,1-dioxides are electron-poor and non-aromatic, behaving as unsaturated sulfones. psu.edu This transformation significantly impacts the electronic properties discussed in the following subsections.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

For thiophene derivatives, the MEP surface typically shows negative potential (red/yellow regions) localized around the electronegative sulfur and carbon atoms of the aromatic rings, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is generally found around the hydrogen atoms.

In 2,5-dithiophen-2-ylthiophene (B107007) 1,1-dioxide, the presence of the two highly electronegative oxygen atoms in the central sulfone group creates a region of significant negative electrostatic potential. This region is the most suitable to act as a hydrogen bond acceptor site. nih.gov This strong electron-withdrawing nature of the SO2 group profoundly influences the charge distribution across the entire molecule, making the central ring electron-deficient and affecting the electrostatic potential of the adjacent thiophene rings. The terminal thiophene rings would exhibit a less negative potential compared to unsubstituted thiophene due to the electron-withdrawing effect of the central dioxide ring.

Interactive Table: Predicted MEP Surface Characteristics

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of the SO2 group | Strongly Negative | High propensity for electrophilic attack and hydrogen bonding |

| Sulfur atoms of terminal thiophenes | Moderately Negative | Susceptible to electrophilic attack |

| C-H bonds | Positive | Sites for potential nucleophilic interaction |

| Central thiophene dioxide ring | Electron-deficient | Reduced reactivity towards electrophiles compared to thiophene |

The total electron density distribution describes the probability of finding an electron at a particular point in space around the molecule. In conjugated systems like oligothiophenes, the electron density is delocalized across the π-system of the thiophene rings.

Upon oxidation to the 1,1-dioxide, the electron density distribution in 2,5-dithiophen-2-ylthiophene 1,1-dioxide is significantly perturbed. The strong electron-withdrawing sulfone group pulls electron density from the terminal thiophene rings towards the central ring. This leads to a more polarized molecule compared to its unoxidized terthiophene counterpart. The C-S bonds in the central ring will have a lower electron density compared to those in the terminal rings, and the C=C bonds in the central ring will exhibit more single-bond character. This redistribution of electron density is a key factor in determining the molecule's chemical reactivity and its behavior in electronic devices.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. periodicodimineralogia.itmdpi.com

A key feature of thiophene 1,1-dioxides is their significantly reduced HOMO-LUMO gap compared to their parent thiophenes. rsc.org The incorporation of the electron-withdrawing sulfone group lowers the energies of both the HOMO and LUMO levels. However, the LUMO level is stabilized to a much greater extent than the HOMO level. psu.edu This substantial lowering of the LUMO energy is a direct consequence of the electron-deficient nature of the thiophene 1,1-dioxide unit.

Interactive Table: Representative FMO Energy Levels of Related Thiophene Compounds

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| 2,5-di(thien-2-yl)thieno[3,2-b]thiophene | -5.7 | -2.9 | 2.8 | acs.org |

| Terthiophene | ~-5.3 | ~-2.2 | ~3.1 | General Value |

| Thiophene–triazole co-oligomer (α-connected bithienyl derivative) | -5.8 | -2.69 | 3.11 | researchgate.net |

| Soluble terthiophene-[all]-S,S-dioxide | - | - | ~2.4 | psu.edu |

Note: The values presented are for structurally related compounds and serve as an estimation for the electronic properties of this compound.

The charge density distribution provides a more quantitative picture of the electronic landscape of a molecule. In this compound, the oxygen atoms of the sulfone group will carry a significant negative partial charge, while the central sulfur atom will be highly positive. This charge separation makes the sulfone group a strong dipole.

The carbon atoms of the central thiophene dioxide ring will be more electropositive than those in the terminal thiophene rings. This makes the central ring more susceptible to nucleophilic attack, a characteristic reactivity pattern for thiophene 1,1-dioxides. utexas.edu Conversely, the terminal thiophene rings, while less electron-rich than unsubstituted thiophene, will remain the primary sites for electrophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It describes the charge transfer between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs, which is a key factor in understanding intramolecular charge transfer and hyperconjugative interactions. iau.ir

In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of the neighboring C-S bonds in the central ring. Furthermore, there would be notable electronic communication between the terminal thiophene rings and the central electron-deficient ring. This intramolecular charge transfer from the terminal donor thiophenes to the central acceptor thiophene 1,1-dioxide is a defining feature of the electronic structure of this molecule and is crucial for its potential applications in nonlinear optics and as a charge transport material. NBO analysis can quantify these donor-acceptor interactions and their stabilization energies. periodicodimineralogia.it

Diradical Character and Ground-State Electronic Structure in Related Systems

The concept of diradical character is important in understanding the electronic ground state of certain conjugated molecules. A diradical is a molecule with two unpaired electrons. In some quinoidal oligothiophenes, which share structural similarities with thiophene 1,1-dioxides in terms of their non-aromatic central rings, the ground state can have a significant open-shell singlet diradical character. This diradical character influences their electronic, optical, and magnetic properties. nih.govresearchgate.net

The introduction of a thiophene-S,S-dioxide ring into a quinoidal oligothiophene has been shown to be a method for tuning the diradical character. researchgate.net For this compound, while not a quinoidal structure in its ground state, the electron-deficient nature of the central ring can influence the electronic structure in a way that might favor low-lying excited states with diradical character. The ground state of this compound is expected to be a closed-shell singlet. However, the diradical character of related systems is often evaluated by the singlet-triplet energy gap (ΔEST). A small ΔEST suggests a greater diradical character in the singlet ground state. nih.gov For Thiele-like compounds, electron-withdrawing groups in the central ring, such as the sulfone group, tend to favor a quinoidal form with a low or almost null diradical character. nih.gov

Singlet-Triplet Energy Splitting (ΔE_ST) Investigations

Theoretical studies on thiophene-S,S-dioxides suggest that the oxidation of the sulfur atom plays a crucial role in modulating the singlet and triplet energy levels. The introduction of the electron-withdrawing sulfone group can influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the ΔE_ST. For many conjugated systems, a smaller HOMO-LUMO gap can correlate with a smaller singlet-triplet splitting. The dearomatization of the central thiophene ring upon oxidation leads to a more localized electronic structure, which can impact the exchange energy between the singlet and triplet states.

General trends observed in computational studies of thiophene derivatives indicate that structural modifications that decrease the aromaticity and increase electron delocalization along the molecular backbone can lead to a reduction in the singlet-triplet energy gap. This is a desirable characteristic for materials intended for singlet fission applications, where the energy of the first excited singlet state (S1) should ideally be at least twice the energy of the first excited triplet state (T1).

Table 1: Predicted General Effects of Oxidation on Thiophene Systems Relevant to ΔE_ST

| Property | Unoxidized Thiophene System | Oxidized Thiophene System (S,S-Dioxide) |

| Aromaticity of Central Ring | High | Lost (Dearomatized) |

| Electronic Nature of Sulfur | Electron-donating (lone pair participation) | Electron-withdrawing (sulfone group) |

| HOMO-LUMO Gap | Larger | Smaller rsc.orgrsc.org |

| Predicted ΔE_ST | Generally larger | Potentially smaller |

Note: This table represents generalized trends for thiophene systems upon oxidation and is intended to infer the expected properties of this compound.

Influence of Oxidation on the Electronic Band Structure of Thiophene Systems

The oxidation of the central thiophene unit in 2,5-dithiophen-2-ylthiophene to a 1,1-dioxide has a profound impact on the electronic band structure of the material. This chemical modification effectively transforms the electronic properties of the oligothiophene, primarily by altering the nature of the central ring from aromatic to a diene-like system and introducing a strongly electron-withdrawing sulfone group. rsc.org

The dearomatization of the central thiophene ring disrupts the continuous π-conjugation pathway that is characteristic of fully aromatic oligothiophenes. rsc.org This localization of the π-electrons has significant consequences for the frontier molecular orbitals. Theoretical and experimental studies on related oligothiophene-S,S-dioxides have consistently shown that this oxidation leads to a significant reduction in the HOMO-LUMO energy gap. rsc.orgrsc.org

Specifically, the introduction of the S,S-dioxide group lowers the energy levels of both the HOMO and the LUMO. rsc.org However, the LUMO level is stabilized to a much greater extent than the HOMO level. rsc.orgpsu.edu This disproportionate lowering of the LUMO is attributed to the strong electron-withdrawing nature of the sulfone group, which increases the electron affinity of the molecule. rsc.org Consequently, the resulting thiophene-S,S-dioxides exhibit smaller HOMO-LUMO gaps, greater electron affinities, and higher ionization potentials compared to their unoxidized precursors. rsc.org

The narrowing of the band gap is experimentally observable as a red-shift in the maximum wavelength of absorption in UV-Vis spectroscopy. rsc.org For instance, oligothiophene-S,S-dioxides show a significant red-shift of 60–110 nm compared to their unoxidized counterparts. rsc.org This tunability of the electronic band structure through selective oxidation makes these materials promising candidates for n-type semiconductors in organic electronic devices. rsc.org Unsubstituted oligothiophenes are typically p-type semiconductors with high-lying HOMOs, making them prone to hole transport. rsc.org The lowering of the LUMO in the oxidized derivatives facilitates electron injection and transport, a crucial requirement for n-type materials. rsc.org

Table 2: Influence of Oxidation on the Frontier Molecular Orbitals of Thiophene Systems

| Molecular System | HOMO Energy Level | LUMO Energy Level | HOMO-LUMO Gap |

| Unoxidized Oligothiophene | High-lying | Higher | Large rsc.org |

| Oligothiophene-S,S-dioxide | Lowered | Significantly Lowered rsc.orgpsu.edu | Reduced rsc.orgrsc.org |

Note: This table illustrates the general trends observed in the electronic structure of thiophene systems upon oxidation. Specific energy values for this compound would require dedicated experimental or computational analysis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational studies on π-conjugated oligomers, offering a balance between accuracy and computational cost for evaluating molecular structures and electronic properties. scienceopen.comnih.gov The introduction of a sulfone group into an oligothiophene backbone significantly modifies its characteristics, making DFT an essential tool for predicting these changes. rsc.org

Geometry Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of the molecule. The oxidation of the central thiophene (B33073) ring to its S,S-dioxide form introduces significant steric and electronic perturbations that influence the planarity of the oligomer.

Theoretical studies on related oligothiophenes containing a central thiophene-S,S-dioxide unit reveal that the molecule adopts a more twisted conformation compared to its unoxidized all-thiophene analogue. acs.org The SO2 group causes the adjacent thiophene rings to rotate out of the plane of the central ring to minimize steric hindrance. This twist, or dihedral angle, between the central ring and the flanking rings is a critical parameter that affects the extent of π-conjugation along the molecular backbone. While the unoxidized terthiophene is nearly planar, the S,S-dioxide derivative exhibits a notable deviation from planarity. This has profound implications for the electronic properties, as effective π-orbital overlap is necessary for efficient charge delocalization.

Prediction of Electronic Absorption and Emission Spectra (e.g., ZINDO/S, TD-DFT methods)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, providing insights into their electronic absorption (UV-Vis) and emission (photoluminescence) spectra. rsc.org

Computational studies on oligomers with a central thiophene-S,S-dioxide core consistently show that the oxidation leads to a significant reduction in the HOMO-LUMO energy gap. rsc.org The sulfone group acts as a strong electron-accepting unit, which primarily lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the Highest Occupied Molecular Orbital (HOMO) remains largely localized on the flanking thiophene rings. This calculated reduction in the energy gap corresponds to a bathochromic (red) shift in the predicted maximum absorption wavelength (λmax) compared to the parent oligothiophene. nih.gov

Similarly, TD-DFT calculations predict that the emission wavelengths are also red-shifted. The Stokes shift, which is the difference between the absorption and emission maxima, can also be estimated. Studies on analogous dithienothiophene S,S-dioxide systems show that oxidation of the central sulfur atom leads to substantial red shifts in both absorption and emission, a finding supported by TD-DFT calculations. nih.gov

| Compound Class | Computational Method | Key Predicted Effect of S,S-Dioxide | Impact on Spectra |

|---|---|---|---|

| Oligothiophene-S,S-dioxides | DFT/TD-DFT | Lowered LUMO Energy, Reduced HOMO-LUMO Gap | Bathochromic (red) shift in absorption and emission |

| Dithienothiophene S,S-dioxides | DFT | Strong electron-accepting character of the core | Significant red-shift of λabs and λem vs. unoxidized form |

Computational Modeling of Torsional Potentials and Ring Dynamics

The rotational barrier between the thiophene rings is a key factor governing the molecule's conformational flexibility and, consequently, its electronic properties in different environments. Computational modeling can map the potential energy surface as a function of the inter-ring torsional (dihedral) angles.

For oligothiophenes, the torsional potential typically shows two minima corresponding to syn- and anti-periplanar arrangements of the sulfur atoms in adjacent rings. The introduction of the bulky and polar S,S-dioxide group in the central ring is expected to significantly alter this potential energy landscape. The steric repulsion between the oxygen atoms of the sulfone and the hydrogen atoms of the adjacent rings would likely result in a higher energy barrier for rotation and a more twisted ground-state geometry, as confirmed by geometry optimization. Understanding these ring dynamics is essential for predicting how the molecular conformation might change with temperature or upon electronic excitation.

Theoretical Evaluation of Electronic Polarisability and Second Hyperpolarisability

The response of a molecule's electron cloud to an external electric field is described by its polarisability (α) and hyperpolarisabilities (β, γ). These properties are critical for applications in nonlinear optics (NLO). Theoretical calculations, often using DFT or higher-level ab initio methods, can predict these values. The presence of the electron-donating outer thiophene rings and the strong electron-accepting central thiophene-S,S-dioxide unit creates a push-pull electronic structure. Such structures are known to enhance NLO properties, particularly the first hyperpolarisability (β). Detailed theoretical evaluations on 2,5-dithiophen-2-ylthiophene (B107007) 1,1-dioxide are needed to quantify its potential as an NLO material.

Theoretical Studies of Excited State Relaxation Processes

Upon photoexcitation, a molecule undergoes various relaxation processes to return to the ground state. These can include fluorescence, intersystem crossing to a triplet state, and non-radiative decay. TD-DFT and other advanced computational methods can be used to explore the potential energy surfaces of the excited states and identify the most likely relaxation pathways.

For molecules with a distinct donor-acceptor character like 2,5-dithiophen-2-ylthiophene 1,1-dioxide, excitation from the ground state to the first singlet excited state (S1) can enhance an intramolecular charge transfer (CT) character. rsc.org Theoretical studies on similar donor-acceptor oligomers show that the S1 state can evolve rapidly into a distinct CT state, particularly in polar solvents. rsc.org This CT state may have different relaxation dynamics and a lower fluorescence quantum yield compared to a locally excited state. Computational modeling can help elucidate the nature of the excited states and predict the rates of these relaxation processes.

Simulation of Charge Transport Properties

The performance of organic electronic devices depends on the efficiency of charge transport through the material. Theoretical simulations are vital for predicting charge carrier mobilities (for both holes and electrons) and understanding the factors that control them.

The introduction of the thiophene-S,S-dioxide unit is predicted to have a dramatic effect on charge transport. The strong electron-withdrawing nature of the sulfone group significantly lowers the LUMO energy, which is expected to facilitate electron injection and transport, making the material a better n-type (electron-transporting) semiconductor. Computational studies on oligothiophene dioxide wires have shown that charge transport can be manipulated by the presence of the dioxide unit. researchgate.net Theoretical work by Pramanik and Sarkar on oxidized oligothiophenes further supports the idea that these materials can be tuned for either p-type or n-type transport. acs.org Multiscale modeling approaches, which combine quantum mechanical calculations of charge transfer integrals between adjacent molecules with molecular dynamics simulations of the material's morphology, can provide quantitative predictions of charge mobility. nih.gov

| Property | Influence of Thiophene-1,1-dioxide Unit | Predicted Outcome |

|---|---|---|

| LUMO Energy Level | Strongly lowered by electron-withdrawing SO2 group | Improved electron injection |

| Charge Carrier Type | Enhanced electron affinity | Shift towards n-type (electron) transport |

| Molecular Packing | Twisted conformation may disrupt close π-stacking | Potential impact on intermolecular charge hopping rates |

Polymerization and Oligomerization Studies of 2,5 Dithiophen 2 Ylthiophene 1,1 Dioxide and Its Derivatives

Chemical Polymerization Techniques

Chemical polymerization offers versatile methods for synthesizing polymers with tailored properties. Techniques like oxidative polymerization and Stille coupling are commonly employed for creating homopolymers and copolymers from thiophene-based monomers.

Homopolymers of 2,5-dithiophen-2-ylthiophene (B107007) 1,1-dioxide derivatives can be synthesized through oxidative polymerization. For instance, the chemical polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine (SNS-NH2) has been achieved using ferric chloride as an oxidizing agent. researchgate.net In this process, the monomer is dissolved in a solvent like nitromethane, and a solution of iron(III) chloride is added dropwise to initiate polymerization. researchgate.net

Another significant approach is the Stille coupling reaction, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile. wikipedia.orgwiley-vch.de This method is valued for its ability to form C-C bonds with high yields and compatibility with a wide range of functional groups. wiley-vch.de For example, 2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiophene has been synthesized from 2,5-dibromo-thieno[3,2-b]thiophene using Stille coupling. acs.org

Copolymerization is a powerful strategy to modify and enhance the properties of conducting polymers. researchgate.net By incorporating different monomer units, properties such as solubility, electronic bandgap, and color can be finely tuned.

Copolymers of 2,5-dithiophen-2-ylthiophene 1,1-dioxide derivatives have been synthesized with various other monomers. For instance, copolymers with 3,4-ethylenedioxythiophene (EDOT) have been created to explore their electrochromic properties. researchgate.net The synthesis of such copolymers can be achieved through both chemical and electrochemical methods. researchgate.net

Derivatives of 2,5-di(thiophen-2-yl)-1H-pyrrole have also been used as building blocks for conjugated polymers. nih.govnih.gov These monomers are compatible with different polymerization conditions, allowing for the creation of copolymers with tailored properties for electronic applications. nih.govnih.gov For example, copolymers have been synthesized with fluorene and di-2-thienyl-2,1,3-benzothiadiazole units, which have applications in photovoltaic devices. mdpi.com

Below is an interactive data table summarizing examples of monomers used in copolymerization with derivatives of this compound.

Electrochemical Polymerization Methods

Electrochemical polymerization is a widely used technique for synthesizing conducting polymer films directly onto an electrode surface. frontiersin.org This method offers several advantages, including high efficiency and the ability to control film thickness and morphology by adjusting electrochemical parameters. frontiersin.org

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the polymerization process and the redox behavior of the resulting polymer films. researchgate.net By repeatedly cycling the potential, a polymer film can be deposited on the working electrode. nih.gov The CV curves provide information about the oxidation and reduction potentials of the monomer and the polymer.

For example, the electrochemical polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine (SNS-NH2) has been carried out using constant potential electrolysis. researchgate.net The resulting polymer, P(SNS-NH2), can be characterized by its distinct redox peaks in the cyclic voltammogram. Similarly, copolymers with EDOT have been synthesized electrochemically, and their electrochemical properties have been studied using CV. researchgate.netrsc.org

The table below presents electrochemical data for a homopolymer and a copolymer derived from a 2,5-dithiophen-2-ylthiophene derivative.

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the changes in the optical properties of a material as a function of the applied potential. This is particularly useful for characterizing the electrochromic behavior of polymer films.

The spectroelectrochemical analysis of homopolymers like P(SNS-NH2) reveals electronic transitions corresponding to the π-π* transition and polaron band formation. researchgate.net For instance, P(SNS-NH2) shows absorption bands at 376 nm and 650 nm in its UV-Vis spectrum. researchgate.net Copolymers often exhibit multichromic properties, displaying different colors at various applied potentials. researchgate.net The colorimetric properties of these polymer films can be fine-tuned by adjusting the synthesis conditions. researchgate.net

The switching ability of these polymers, which is a measure of their response time and optical contrast, is a critical parameter for electrochromic device applications. researchgate.netrsc.org

Control of Regioregularity in Oligo- and Polythiophenes

Regioregularity refers to the specific orientation of monomer units within a polymer chain. In polythiophenes, the coupling between thiophene (B33073) rings can occur in a head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) fashion. A high degree of HT regioregularity is often desirable as it leads to a more planar polymer backbone, which in turn enhances π-orbital overlap and improves charge carrier mobility. acs.org

The Grignard Metathesis (GRIM) method is a well-established technique for synthesizing highly regioregular, head-to-tail coupled poly(3-alkylthiophenes). acs.org This method involves the treatment of 2,5-dibromo-3-alkylthiophenes with a Grignard reagent, followed by the addition of a nickel catalyst to induce polymerization. acs.org The high regioselectivity is attributed to a combination of steric and electronic effects during the catalytic reaction. acs.org

The molecular weight of the polymer also plays a crucial role in its properties. Studies have shown that increasing the molecular weight of regioregular poly(3-hexylthiophene) can lead to a significant increase in charge carrier mobility. researchgate.net Therefore, controlling both the regioregularity and the molecular weight is essential for optimizing the performance of polythiophene-based materials in electronic devices. researchgate.net

Molecular Weight Determination of Synthesized Polymers (e.g., GPC)

The determination of molecular weight and molecular weight distribution is a critical step in the characterization of polymers synthesized from this compound and its derivatives. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most commonly employed technique for this purpose. This method separates polymer molecules based on their hydrodynamic volume in solution, providing valuable information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.

While specific GPC data for the homopolymer of this compound is not extensively detailed in the public domain, the characterization of copolymers and derivatives provides insight into the typical molecular weight ranges and distributions achieved through various polymerization techniques. The molecular weight of these polymers is a key factor influencing their physical and electronic properties, such as solubility, processability, and performance in electronic devices.

For instance, in the synthesis of alternating copolymers incorporating dithienylthiophene S,S-dioxide units with other aromatic moieties, GPC is routinely used to confirm the successful polymerization and to assess the molecular weight of the resulting materials. The choice of polymerization method, such as Suzuki or Stille coupling, reaction conditions, and the nature of the comonomers all play a significant role in the final molecular weight of the polymer.

The table below presents hypothetical GPC data for a series of polymers derived from a substituted this compound monomer, illustrating the kind of data obtained in polymerization studies. The variations in molecular weight and PDI could be attributed to different reaction times, catalyst systems, or monomer-to-catalyst ratios.

Table 1: Molecular Weight Data for Synthesized Polymers

| Polymer Sample | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| P1 | Suzuki Coupling | 15.2 | 33.4 | 2.2 |

| P2 | Stille Coupling | 18.5 | 41.8 | 2.3 |

| P3 | Oxidative Polymerization | 12.8 | 26.9 | 2.1 |

| P4 | Suzuki Coupling (Optimized) | 25.6 | 58.9 | 2.3 |

The data in the table showcases that different polymerization methods can yield polymers with varying molecular weights. For example, optimized Suzuki coupling (P4) resulted in a significantly higher molecular weight compared to the initial attempt (P1) and oxidative polymerization (P3). The polydispersity indices are all above 2, which is common for polymers synthesized via step-growth polymerization methods like Suzuki and Stille coupling. A higher PDI indicates a broader distribution of polymer chain lengths.

Accurate determination of molecular weight by GPC is dependent on several factors, including the choice of eluent, column type, and calibration standards. For conjugated polymers, which often have a rigid backbone, calibration against conventional polystyrene standards may lead to an overestimation of the true molecular weight. Therefore, techniques such as GPC coupled with light scattering detectors (GPC-LS) are often preferred for obtaining absolute molecular weight values.

Optoelectronic Applications of 2,5 Dithiophen 2 Ylthiophene 1,1 Dioxide Based Materials

Utilization in Organic Field-Effect Transistors (OFETs)

Materials based on the dithienylthiophene 1,1-dioxide core are primarily investigated for their potential as n-type (electron-transporting) semiconductors in Organic Field-Effect Transistors (OFETs). While traditional thiophene-based polymers are known for their hole-transporting (p-type) properties, the introduction of the S,S-dioxide group effectively transforms the material's charge transport behavior. technion.ac.ilrsc.org This conversion is critical for the development of complementary logic circuits, which require both p-type and n-type transistors to function efficiently. researchgate.net

The defining characteristic of thiophene (B33073) S,S-dioxide derivatives in OFETs is their unipolar n-type behavior. Research directly comparing a thiophene-S,S-dioxidized indophenine (IDTO) compound with its non-oxidized parent material revealed that the original compound exhibited ambipolar (both hole and electron) transport, whereas the dioxide derivative showed exclusively n-type transport. technion.ac.il This shift is attributed to the significantly deeper LUMO and HOMO energy levels induced by the sulfone group.

The charge transport performance, specifically the electron mobility (μ), of these materials is a key metric for OFET applications. Donor-acceptor polymers incorporating the thiophene-S,S-dioxidized indophenine (IDTO) moiety have demonstrated promising electron mobilities. These values are often significantly higher than the electron mobilities of analogous non-oxidized materials, underscoring the benefit of the dioxide group for n-channel performance. technion.ac.il

| Compound/Polymer | Electron Mobility (μ) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

| Thiophene-S,S-dioxidized indophenine (4c-S1) | Up to 0.11 | - | technion.ac.il |

| Donor-acceptor polymer with IDTO moiety | Up to 0.18 | - | rsc.org |

| 3′-(thiophene-2,5-diyl)bis(2-(3,5-bis(trifluoromethyl)phenyl)acrylonitrile) (THIO-Y) (Single Crystal) | Up to 0.16 | > 10⁵ | researchgate.net |

Integration in Organic Light-Emitting Diodes (OLEDs)

In the architecture of Organic Light-Emitting Diodes (OLEDs), achieving a balance between electron and hole injection and transport is crucial for high efficiency. acs.org Due to their lowered LUMO levels and electron-transporting capabilities, thiophene-S,S-dioxide derivatives are recognized as valuable electron-transporting, hole-blocking (ETHB) materials. acs.org Many common emissive polymers are predominantly hole transporters; incorporating a dedicated electron transport layer (ETL) made from a material like a thiophene dioxide derivative can significantly improve device performance by preventing hole leakage to the cathode and enhancing electron injection into the emissive layer, leading to more efficient electron-hole recombination. acs.orgscirp.org

While specific device metrics for OLEDs incorporating 2,5-dithiophen-2-ylthiophene (B107007) 1,1-dioxide are not extensively reported, the properties of related electron-transporting materials provide a benchmark. Efficient ETMs are characterized by high electron affinity (LUMO levels typically deeper than 3.0 eV), high triplet energy to prevent quenching of phosphorescent emitters, and good thermal stability. acs.orgrsc.org For instance, devices using silane-based dibenzothiophene (B1670422) dioxide electron transport materials have achieved high external quantum efficiencies (EQE) of up to 18.5%. rsc.org

Development for Photodetector Technologies

The application of 2,5-dithiophen-2-ylthiophene 1,1-dioxide in photodetector technologies is a potential but less explored area. Organic photodetectors (OPDs) often utilize a bulk heterojunction (BHJ) structure comprising an electron donor and an electron acceptor material. Given the n-type characteristics of thiophene dioxide derivatives, they could theoretically function as the electron acceptor component in a BHJ active layer, paired with a suitable p-type polymer donor. However, specific research validating this application for this compound is limited.

For context, high-performance OPDs based on other thiophene-containing conjugated polymers have demonstrated excellent performance metrics. Key parameters for photodetectors include high detectivity (D*), which measures the ability to detect weak signals, and high external quantum efficiency (EQE), representing the ratio of collected charge carriers to incident photons. For example, a photodetector using a different conjugated polymer blended with a fullerene derivative achieved a detectivity of 1.44 × 10¹³ Jones and an EQE of 52%. rsc.org

Application in Electrochromic Devices

Electrochromic devices (ECDs) change their optical properties (color and transparency) in response to an applied voltage. Polymers based on thiophene derivatives are widely studied for these applications. The introduction of strong electron-withdrawing groups, such as the sulfone in this compound, is a known strategy to tune the electrochromic properties. bangor.ac.ukresearchgate.net These groups decrease the HOMO and LUMO energy levels, which in turn contracts the band gap of the material and alters its color in the neutral and oxidized states. bangor.ac.ukresearchgate.net

Polymers based on the closely related, non-oxidized dithienylthiophene core have been extensively studied, providing insight into the expected performance. Copolymers of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene, for example, have been utilized as the anodically coloring layer in high-performance ECDs.

Optical contrast (ΔT%), the difference in transmittance between the bleached (oxidized) and colored (neutral) states, and switching time are critical performance indicators for ECDs. Materials based on fused thiophene structures are known for exhibiting high contrast and rapid switching kinetics.

Polymers incorporating electron-deficient side groups on a thieno[3,2-b]thiophene (B52689) backbone demonstrate high contrast, particularly in the near-infrared (NIR) region, with values reaching 50-62%. bangor.ac.ukresearchgate.net Switching times for these materials are notably fast, often below one second. For example, some isoindigo-thiophene polymers show switching times of around 0.8 seconds, while certain thieno[3,2-b]thiophene polymers with electron-deficient groups can color in as little as 0.34 seconds. bangor.ac.ukresearchgate.net

| Polymer System | Optical Contrast (ΔT%) | Wavelength (nm) | Coloring Time (s) | Bleaching Time (s) | Reference |

| Poly(dithieno[3,2-b:2',3'-d]thiophene) (PDTT) | 53% | 1000 | ~0.8 | ~0.8 | |

| P(CNPh-ETTE) (Thieno[3,2-b]thiophene with cyanophenyl) | 50-62% | 1500 | 0.34-0.35 | 0.9-1.1 | bangor.ac.ukresearchgate.net |

| P(Py-ETTE) (Thieno[3,2-b]thiophene with pyridyl) | 50-62% | 1500 | 0.34-0.35 | 0.9-1.1 | bangor.ac.ukresearchgate.net |

Coloration efficiency (η) is a measure of the change in optical density per unit of charge injected or ejected, indicating the energy efficiency of the electrochromic material. High coloration efficiency is desirable as it means a significant color change can be achieved with minimal charge, leading to lower power consumption.

Polymers derived from thiophene structures with electron-deficient groups have shown high coloration efficiencies, especially in the NIR spectrum. These values can significantly exceed those of many inorganic electrochromic materials. For instance, thieno[3,2-b]thiophene-based polymers decorated with electron-withdrawing side groups have reported coloration efficiencies as high as 440 cm² C⁻¹. bangor.ac.ukresearchgate.net

| Polymer System | Coloration Efficiency (η) (cm² C⁻¹) | Wavelength (nm) | Reference |

| P(CNPh-ETTE) | 324-440 | 1500 | bangor.ac.ukresearchgate.net |

| P(Py-ETTE) | 324-440 | 1500 | bangor.ac.ukresearchgate.net |

| Isoindigo-thiophene D-A-D-type polymer | 124 | - |

Following a comprehensive search of available scientific literature, it was determined that there is currently no specific research data published regarding the direct application of "this compound" in the areas of electrochromic films, organic photovoltaic cells (OPVs), dye-sensitized solar cells (DSSCs), or sensing applications as outlined in the requested structure.

The performed searches yielded information on a variety of related but structurally distinct thiophene-based compounds and their derivatives. For instance, research is available on the electrochromic stability of materials like thiophene-2,5-dicarboxylic acid diesters and polymers based on 2,5-di(2-thienyl)thieno[3,2-b]thiophene. researchgate.netbohrium.com Similarly, the roles of other fused-thiophene and benzothiophene (B83047) dioxide-based molecules in organic solar cells have been explored. nih.govresearchgate.net However, this body of research does not specifically address the compound this compound.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the specified topics for this particular compound without violating the core instruction to focus solely on "this compound." Introducing findings from related but different molecules would be scientifically inaccurate and fall outside the explicit scope of the request.

Further research would be required to investigate the properties and potential applications of this compound in these optoelectronic fields.

Future Research Directions and Advanced Materials Design

Rational Design Principles for Tuning Electronic and Optical Properties

The targeted design of materials with specific electronic and optical properties is a cornerstone of modern materials science. For 2,5-dithiophen-2-ylthiophene (B107007) 1,1-dioxide, rational design principles offer a clear pathway to modulate its inherent characteristics for various applications. The central thiophene (B33073) 1,1-dioxide unit acts as a strong electron-accepting moiety, and its properties can be finely tuned by the strategic placement of electron-donating or electron-withdrawing groups on the terminal thiophene rings.

Future research will likely focus on systematically exploring the impact of different substituents on the frontier molecular orbital (HOMO and LUMO) energy levels. For instance, the introduction of electron-donating groups, such as alkyl or alkoxy chains, is expected to raise the HOMO level, thereby reducing the bandgap and red-shifting the absorption and emission spectra. Conversely, the incorporation of electron-withdrawing groups, like cyano or nitro functionalities, will lower both the HOMO and LUMO levels, potentially leading to materials with high electron affinity, which are desirable for n-type organic field-effect transistors (OFETs).

The table below illustrates the predicted effects of various functional groups on the key electronic properties of 2,5-dithiophen-2-ylthiophene 1,1-dioxide derivatives.

| Functional Group | Position | Expected Effect on HOMO | Expected Effect on LUMO | Predicted Change in Bandgap | Potential Application |

| Methyl (-CH3) | 5,5''-positions | Increase | Slight Increase | Decrease | p-type OFETs, photovoltaics |

| Methoxy (-OCH3) | 5,5''-positions | Significant Increase | Increase | Significant Decrease | Low bandgap polymers, NIR sensors |

| Cyano (-CN) | 5,5''-positions | Decrease | Significant Decrease | Slight Decrease | n-type OFETs, electron transport layers |

| Fluoro (-F) | 4,4''-positions | Decrease | Decrease | Minimal Change | Improved stability, fine-tuning of energy levels |

These design principles will enable the creation of a diverse library of materials with tailored optoelectronic characteristics, paving the way for their use in a wide array of organic electronic devices.

Exploration of Novel Functionalizations and Architectures

Beyond simple substitution, the exploration of novel functionalizations and more complex molecular architectures will be crucial for the development of next-generation materials. This includes the synthesis of extended oligomers and polymers incorporating the this compound unit. Such extended conjugation is expected to lead to materials with significantly smaller bandgaps and higher charge carrier mobilities.

Future synthetic efforts will likely target the creation of:

Donor-Acceptor (D-A) Copolymers: By alternating the electron-accepting this compound unit with various electron-donating moieties (e.g., fluorene, carbazole, or benzodithiophene), researchers can create low bandgap polymers with broad absorption profiles, ideal for organic photovoltaic (OPV) applications.

Ladder-type and Planarized Structures: The synthesis of more rigid, planar architectures will enhance intermolecular π-π stacking and improve charge transport. This can be achieved by incorporating bridging atoms or through cyclization reactions to lock the conformation of the molecule.

Self-Assembling Materials: The introduction of functional groups that promote self-assembly, such as long alkyl chains or hydrogen-bonding moieties, can lead to the formation of highly ordered thin films with anisotropic charge transport properties. This is particularly relevant for applications in OFETs and sensors.

These advanced architectures will provide access to materials with enhanced performance and new functionalities that are not achievable with the parent compound alone.

Development of Hybrid Materials Incorporating this compound

The integration of this compound into hybrid organic-inorganic materials represents a promising avenue for creating multifunctional composites with synergistic properties. These hybrid materials can combine the processability and tunable electronic properties of the organic component with the stability and unique functionalities of inorganic nanomaterials.

Key areas for future research in this domain include:

Hybrid Perovskite Solar Cells: The electron-accepting nature of this compound makes it a potential candidate for use as an interlayer or additive in perovskite solar cells to improve charge extraction and stability.

Quantum Dot Composites: Blending polymers based on this compound with quantum dots can lead to hybrid materials for light-emitting diodes (LEDs) with tunable emission colors and improved efficiency.

Functionalized Nanoparticle Surfaces: Covalently attaching derivatives of this compound to the surface of inorganic nanoparticles (e.g., TiO2, ZnO, Au) can create novel photosensitizers for applications in photocatalysis and sensing.

The development of these hybrid materials will require a deep understanding of the interfacial interactions between the organic and inorganic components to optimize performance.

Advanced Computational Methodologies for Predictive Material Science

Advanced computational methodologies are becoming indispensable tools for accelerating the discovery and design of new materials. In the context of this compound, computational studies can provide valuable insights into its structure-property relationships and guide synthetic efforts.

Future computational work will likely focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to accurately predict the geometric and electronic structures, frontier molecular orbital energies, and absorption spectra of novel derivatives. ljast.ly This allows for the in-silico screening of large numbers of candidate molecules before committing to their synthesis.

Time-Dependent DFT (TD-DFT): This method can be employed to investigate the excited-state properties of these materials, providing a deeper understanding of their photophysics and guiding the design of efficient light-emitting and photovoltaic materials. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the self-assembly and thin-film morphology of materials based on this compound, which are crucial for understanding and optimizing charge transport in devices.

The table below presents a hypothetical comparison of DFT-calculated electronic properties for a series of designed molecules, illustrating the power of computational prediction.

| Molecule | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Predicted λmax (nm) |

| Core Compound | -6.2 | -3.5 | 2.7 | 459 |

| With Donor Groups | -5.8 | -3.4 | 2.4 | 517 |

| With Acceptor Groups | -6.5 | -3.8 | 2.7 | 459 |

| Extended Conjugation | -5.5 | -3.6 | 1.9 | 652 |

By leveraging these predictive modeling techniques, researchers can significantly streamline the materials design process, reducing the time and resources required to develop high-performance organic electronic materials.

Scale-Up Considerations for Material Synthesis

For any promising new material to have a real-world impact, its synthesis must be scalable in a cost-effective and environmentally friendly manner. While laboratory-scale syntheses focus on proof-of-concept, future research must address the challenges of producing this compound and its derivatives on a larger scale.

Key considerations for the scale-up of synthesis include:

Process Optimization: This involves optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and purity while minimizing reaction times and energy consumption.

Alternative Synthetic Routes: Exploring alternative, more efficient synthetic pathways that utilize cheaper starting materials and fewer synthetic steps will be crucial for reducing production costs. This may involve developing novel C-H activation or direct arylation polymerization methods.

Purification Techniques: Developing scalable purification methods, such as continuous chromatography or recrystallization processes, is essential for obtaining materials with the high purity required for electronic applications.

Green Chemistry Principles: Incorporating green chemistry principles, such as the use of non-toxic solvents and catalysts, and minimizing waste generation, will be important for the sustainable production of these materials.

Addressing these scale-up challenges will be a critical step in translating the promising properties of this compound-based materials from the laboratory to commercial applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2,5-dihydrothiophene 1,1-dioxide derivatives, and what are their limitations?

- The compound can be synthesized via bromination of dihydrothiophene 1,1-dioxides. For example, bromine addition to 2,5-dihydrothiophene 1,1-dioxide (I) in aqueous media yields 3,4-dibromotetrahydrothiophene 1,1-dioxide (V), while radical bromination with N-bromosuccinimide results in unexpected double-bond addition rather than allylic substitution . Challenges include controlling regioselectivity and avoiding side reactions, necessitating precise solvent and temperature conditions.

Q. Which spectroscopic techniques are most effective for structural characterization of thiophene 1,1-dioxide derivatives?

- NMR spectroscopy is critical for analyzing substituent positions and electronic environments. For example, acidic α-hydrogens in 2,5-dihydrothiophene 1,1-dioxide (I) show distinct proton shifts due to conjugation with the sulfone group. X-ray crystallography (e.g., for 2,5-dihexylthiophene 1,1-dioxide) confirms trans conformations of alkyl chains and planar thiophene rings, with deviations up to 0.718 Å in terminal methyl groups . FT-IR identifies sulfone stretching vibrations (~1300–1150 cm⁻¹) .

Q. How do physical properties like solubility and stability influence experimental design?

- The sulfone group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but limiting stability in acidic/basic conditions. Storage under inert atmospheres at low temperatures (-20°C) is recommended to prevent degradation. Density (1.418 g/cm³) and boiling point (337.3°C) inform solvent selection for recrystallization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2,5-dihydrothiophene 1,1-dioxide in Grignard reactions?

- The sulfone group’s electron-withdrawing effect increases α-hydrogen acidity, enabling deprotonation and nucleophilic attack. Grignard reagents (e.g., MeMgBr) react via a two-step mechanism: (1) base-induced deprotonation at α-positions and (2) alkyl group addition to the electron-deficient double bond. No evidence of alkylation or acylation at sulfur is observed, likely due to steric and electronic constraints .

Q. How can contradictory outcomes in bromination reactions be resolved?

- Bromination of 2,5-dihydrothiophene 1,1-dioxide (I) in aqueous media yields dibrominated tetrahydro derivatives (V), whereas radical bromination (NBS) leads to double-bond addition rather than allylic substitution. Contradictions arise from differing bromine activation pathways (electrophilic vs. radical). Resolution requires optimizing reaction media (e.g., aqueous vs. non-polar solvents) and confirming intermediates via HPLC-MS .

Q. What strategies address regioselectivity challenges in functionalizing thiophene 1,1-dioxide derivatives?

- Regioselectivity is influenced by sulfone conjugation and steric effects. For example, bromination of 2,3-dihydrothiophene 1,1-dioxide (II) occurs at the less hindered 3-position. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice. Experimental validation via 2D NMR (e.g., NOESY) confirms regiochemical outcomes .

Q. How do electronic effects of the sulfone group modulate Diels-Alder reactivity?

- The sulfone group enhances dienophilicity by lowering the LUMO energy of the thiophene ring. In Diels-Alder reactions, 2,5-dihydrothiophene 1,1-dioxide acts as a dienophile, reacting with electron-rich dienes (e.g., furans) under mild conditions. Kinetic studies (via UV-Vis ) reveal accelerated reaction rates compared to non-sulfone analogs .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.